molecular formula C16H13N3 B2879187 6-Ethyl[1,3]benzimidazo[1,2-c]quinazoline CAS No. 238420-46-7

6-Ethyl[1,3]benzimidazo[1,2-c]quinazoline

Cat. No.: B2879187
CAS No.: 238420-46-7
M. Wt: 247.301
InChI Key: WKUBCDANAQGKKX-UHFFFAOYSA-N
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Description

6-Ethyl[1,3]benzimidazo[1,2-c]quinazoline is a heterocyclic compound with a fused ring structure.

Mechanism of Action

Target of Action

6-Ethyl[1,3]benzimidazo[1,2-c]quinazoline is a derivative of quinazoline, a class of compounds known to inhibit chromatin-associated proteins in histones . These proteins play a crucial role in gene expression and DNA repair. Quinazoline derivatives have been found to inhibit histone methyltransferase (G9a) and G9a-like protein (GLP) . They also target histone deacetylases (HDACs) Zn 2± dependent and kinase receptors .

Mode of Action

The compound interacts with its targets by binding to the active sites of these proteins, thereby inhibiting their function . This interaction leads to changes in the chromatin structure, affecting gene expression and potentially leading to cell death in certain types of cells .

Biochemical Pathways

The inhibition of histone methyltransferase and histone deacetylases affects the methylation and acetylation status of histones . These modifications are key regulators of gene expression, and their disruption can lead to changes in the expression of genes involved in cell growth and survival

Pharmacokinetics

Quinazoline derivatives are generally known for their broad spectrum of pharmacological activities The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would significantly impact its bioavailability and therapeutic efficacy

Result of Action

The molecular and cellular effects of this compound’s action are likely to be dependent on the specific cell type and the expression of its target proteins. In general, the inhibition of histone modifying enzymes can lead to changes in gene expression, potentially inducing cell death in cancer cells .

Chemical Reactions Analysis

Types of Reactions

6-Ethyl[1,3]benzimidazo[1,2-c]quinazoline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Ethyl[1,3]benzimidazo[1,2-c]quinazoline include:

Uniqueness

This compound is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. This substitution can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties .

Properties

IUPAC Name

6-ethylbenzimidazolo[1,2-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3/c1-2-15-17-12-8-4-3-7-11(12)16-18-13-9-5-6-10-14(13)19(15)16/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKUBCDANAQGKKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2C3=NC4=CC=CC=C4N13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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